N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diethylamino group, a methylphenyl group, and a benzenesulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The methylphenyl group is introduced through a nucleophilic substitution reaction, while the diethylamino group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and imidazole-containing compounds.
Cresol: An aromatic organic compound with a similar phenyl group structure.
Palladium(II) acetate: A compound used in similar catalytic processes.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-12-10-19(11-13-20)21(26)25-15-14-23-22(25)29-16-18-8-6-17(3)7-9-18/h6-13H,4-5,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWITYJPCYUPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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